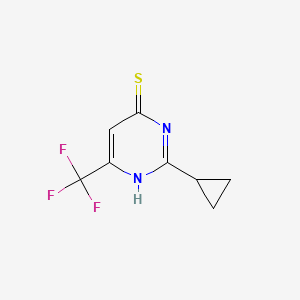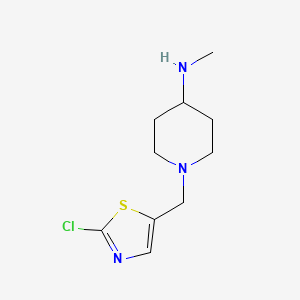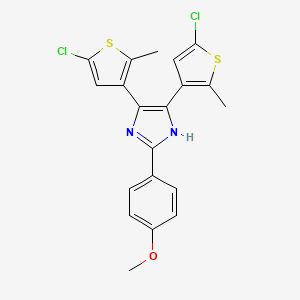
4,5-Bis(5-chloro-2-methylthiophen-3-yl)-2-(4-methoxyphenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,5-Bis(5-chloro-2-methylthiophen-3-yl)-2-(4-methoxyphenyl)-1H-imidazole” is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4,5-Bis(5-chloro-2-methylthiophen-3-yl)-2-(4-methoxyphenyl)-1H-imidazole” typically involves multi-step organic reactions. The starting materials might include 5-chloro-2-methylthiophene, 4-methoxybenzaldehyde, and other reagents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Techniques like continuous flow synthesis and automated reactors might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might convert certain functional groups to their corresponding reduced forms.
Substitution: Halogen atoms in the thiophene rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities.
Medicine
In medicine, it could be explored for its potential therapeutic effects. Imidazole derivatives are often used in drug development for various diseases.
Industry
Industrially, such compounds might be used in the development of new materials, agrochemicals, or as catalysts in chemical reactions.
Mécanisme D'action
The mechanism of action of “4,5-Bis(5-chloro-2-methylthiophen-3-yl)-2-(4-methoxyphenyl)-1H-imidazole” would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Bis(2-thienyl)-1H-imidazole
- 4,5-Bis(4-chlorophenyl)-1H-imidazole
- 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole
Uniqueness
Compared to similar compounds, “4,5-Bis(5-chloro-2-methylthiophen-3-yl)-2-(4-methoxyphenyl)-1H-imidazole” might exhibit unique properties due to the presence of both chloro and methoxy substituents. These groups can influence the compound’s reactivity, biological activity, and overall stability.
Propriétés
Formule moléculaire |
C20H16Cl2N2OS2 |
|---|---|
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
4,5-bis(5-chloro-2-methylthiophen-3-yl)-2-(4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C20H16Cl2N2OS2/c1-10-14(8-16(21)26-10)18-19(15-9-17(22)27-11(15)2)24-20(23-18)12-4-6-13(25-3)7-5-12/h4-9H,1-3H3,(H,23,24) |
Clé InChI |
QXHULGNMDNNWHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)Cl)C2=C(N=C(N2)C3=CC=C(C=C3)OC)C4=C(SC(=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


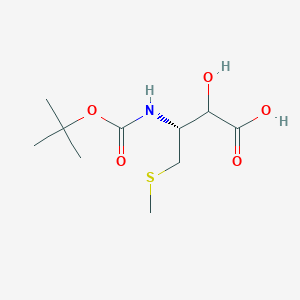
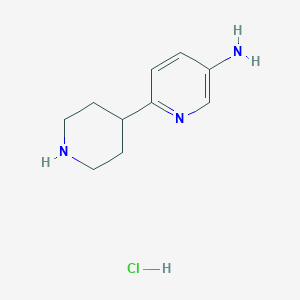
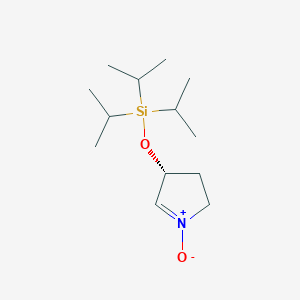
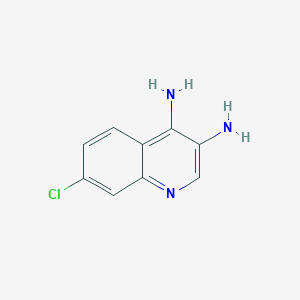
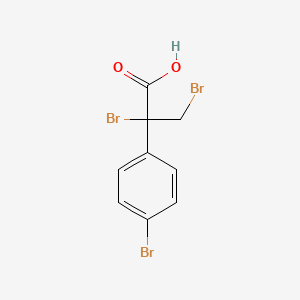
![6-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12827272.png)

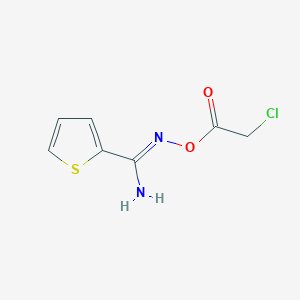
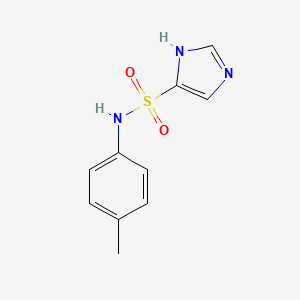
![(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12827294.png)
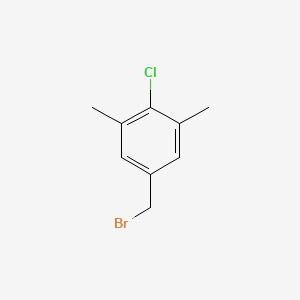
![4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12827301.png)
